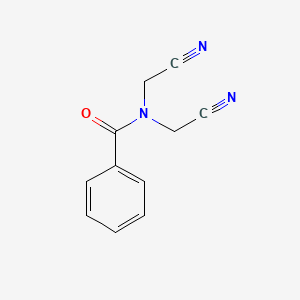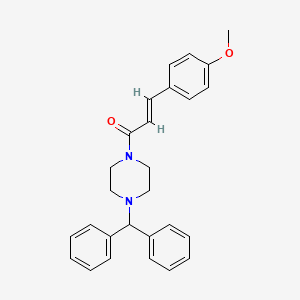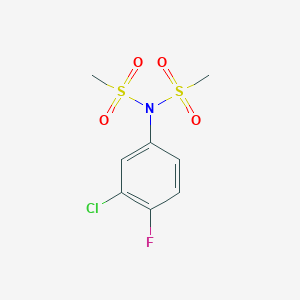
N,N-bis(cyanomethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(cyanomethyl)benzamide: is an organic compound with the molecular formula C11H9N3O It is characterized by the presence of two cyanomethyl groups attached to the nitrogen atoms of a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(cyanomethyl)benzamide typically involves the cyanoacetylation of amines. One common method includes the reaction of benzamide with cyanomethylating agents such as methyl cyanoacetate. The reaction is usually carried out under solvent-free conditions or with minimal solvent at elevated temperatures. For instance, the direct treatment of benzamide with methyl cyanoacetate at room temperature or under reflux conditions can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: N,N-bis(cyanomethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyanomethyl groups.
Condensation Reactions: It can undergo condensation reactions with other compounds to form more complex structures.
Cyclization Reactions: The compound can be used as a precursor for the synthesis of heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions:
Oxidizing Agents: For oxidation reactions, common reagents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reduction reactions may involve reagents such as lithium aluminum hydride.
Catalysts: Catalysts like palladium on carbon (Pd/C) are often used to facilitate hydrogenation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions can yield various heterocyclic compounds, which are of significant interest in medicinal chemistry .
Aplicaciones Científicas De Investigación
Chemistry: N,N-bis(cyanomethyl)benzamide is used as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for the synthesis of complex organic molecules and heterocycles.
Biology and Medicine: In biological research, the compound is studied for its potential pharmacological properties. It serves as a precursor for the synthesis of bioactive molecules that may have therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering .
Mecanismo De Acción
The mechanism of action of N,N-bis(cyanomethyl)benzamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
- N,N-bis(cyanomethyl)-4-ethoxybenzamide
- N,N-bis(cyanomethyl)-4-methoxybenzamide
- N,N-bis(cyanomethyl)-3-nitrobenzamide
- N,N-bis(cyanomethyl)-4-methyl-3-nitrobenzamide
- N,N-bis(cyanomethyl)-4-methoxy-3-nitrobenzamide
Comparison: N,N-bis(cyanomethyl)benzamide is unique due to its specific substitution pattern and the presence of two cyanomethyl groupsFor instance, the presence of different substituents on the benzamide core can significantly alter the compound’s reactivity and biological activity .
Propiedades
Fórmula molecular |
C11H9N3O |
|---|---|
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
N,N-bis(cyanomethyl)benzamide |
InChI |
InChI=1S/C11H9N3O/c12-6-8-14(9-7-13)11(15)10-4-2-1-3-5-10/h1-5H,8-9H2 |
Clave InChI |
FRUXIIRDYWNZKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N(CC#N)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B14961402.png)

![[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 3,5-dimethylpiperidine-1-carbodithioate](/img/structure/B14961409.png)
![Ethyl 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14961416.png)


![7-ethyl-1-(4-methoxyphenyl)-8-methyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14961428.png)
![N'-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B14961439.png)

![N,N'-Bis[cyanomethyl]terephthalamide](/img/structure/B14961462.png)
![4-(2-chloro-5-nitrophenyl)-2-[(2,3-dichlorophenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14961468.png)
![6-[4-(diphenylmethyl)piperazin-1-yl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14961478.png)
![6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidin-4(3H)-one](/img/structure/B14961481.png)
![4'-methyl-2-[(4-phenoxyphenyl)amino]-2'-(pyrrolidin-1-yl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B14961490.png)
